Sulfadimethoxine

概要

説明

Sulfadimethoxine is a sulfonamide antibiotic . It is used to treat many infections, including respiratory, urinary tract, enteric, and soft tissue infections . It is most frequently used in veterinary medicine, although it is approved in some countries for use in humans .

Synthesis Analysis

While specific synthesis methods for Sulfadimethoxine were not found in the search results, there are studies that have developed sensitive methods for its detection. For instance, one study designed a high-sensitive detection method for Sulfadimethoxine using a label-free electrochemical immunosensor .

Molecular Structure Analysis

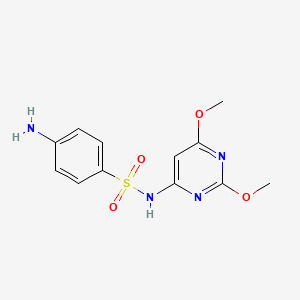

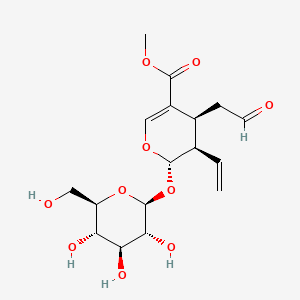

The molecular formula of Sulfadimethoxine is C12H14N4O4S . It has an average mass of 310.329 Da and a monoisotopic mass of 310.073578 Da .

Chemical Reactions Analysis

While specific chemical reactions involving Sulfadimethoxine were not found in the search results, there are studies that have developed methods for its detection. For instance, one study used an AuNPs/Ag-GO-Nf-based electrochemical immunosensor for its detection .

Physical And Chemical Properties Analysis

Sulfadimethoxine has a molecular formula of C12H14N4O4S and a molecular weight of 310.33 . More detailed physical and chemical properties were not found in the search results.

科学的研究の応用

Antibacterial Infection Drug

Sulfadimethoxine (SDM) has been widely used as an inexpensive anti-bacterial infection drug for the prevention and treatment of human or poultry diseases . It’s a class of synthetic broad-spectrum antibacterial drugs mainly used to treat bacterial infectious diseases in animal husbandry .

Biosensor Development

Researchers have developed a highly sensitive biosensor for the determination of sulfadimethoxine (SDM) . This biosensor uses Au and Mn nanoparticles decorated reduced graphene oxide (Au-Mn/rGO) as a signal hindering molecule under the target-induced amplification strategy .

Electrochemical Immunosensor

A label-free electrochemical immunosensor has been developed for high-sensitive detection of sulfadimethoxine (SDM) . This immunosensor uses silver–graphene oxide (Ag-GO) nanocomposites and gold nanoparticles (AuNPs) to immobilize antibodies (anti-SDM) and amplify electrochemical signal .

Food Safety Assays

The biosensor developed for SDM showed excellent response signals in the range 1 pg mL −1 to 100 ng mL −1, with a limit of detection (LOD) as low as 0.22 pg mL −1 . The proposed sensor also showed satisfactory results in milk samples with recoveries ranging from 87.0 to 96.4% and RSD from 1.5 to 5.1%, which is believed to be useful in food safety assays .

Environmental Monitoring

Due to the large amount and frequent use of SAs, they will produce drug residues in food, which may cause allergic reactions, damage the urinary system, inhibit white blood cell production, and even cause cancer, posing a threat to human health . Therefore, the accurate and reliable determination of SDM levels is of great importance to ensure food safety and human health .

Soil Remediation

Sulfadimethoxine can be removed from soil through a process mediated by extracellular enzymes . This application is particularly important in areas where the drug has been used extensively and has contaminated the local environment .

作用機序

Target of Action

Sulfadimethoxine, a sulfonamide antibiotic, primarily targets the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid in bacteria and some protozoa .

Mode of Action

Sulfadimethoxine inhibits the bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . It acts as a competitive inhibitor of dihydropteroate synthase . Being structurally similar to para-aminobenzoic acid (PABA), it binds to the enzyme’s active site, preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides, the building blocks of DNA . This affects the biochemical pathways of cytokinins and abscisic acid, which are precursors in the synthesis of purines .

Pharmacokinetics

It is known that sulfadimethoxine has a bioavailability of 55-60% . The elimination half-life is 13.1 hours in dogs .

Result of Action

The result of Sulfadimethoxine’s action is the inhibition of bacterial growth rather than killing them . It has a microbiostatic effect, and it is most effective in the beginning stages of an infection when the pathogen is rapidly dividing . Since it is microbiostatic, Sulfadimethoxine still requires the host to mount an immune response to kill the pathogen .

Action Environment

Environmental factors can influence the action of Sulfadimethoxine. For instance, in a study investigating the biodegradation of Sulfadimethoxine by microalgae, it was found that with increasing salinity of the cultivation media, the removal rate of Sulfadimethoxine by microalgae increased . This suggests that environmental conditions can impact the efficacy and stability of Sulfadimethoxine.

Safety and Hazards

Sulfadimethoxine may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling Sulfadimethoxine .

将来の方向性

特性

IUPAC Name |

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZORFUFYDOWNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023607 | |

| Record name | Sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfadimethoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Sulfadimethoxine | |

CAS RN |

122-11-2 | |

| Record name | Sulfadimethoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadimethoxine [USP:INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadimethoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfadimethoxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadimethoxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIMETHOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30CPC5LDEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfadimethoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of sulfadimethoxine?

A1: Sulfadimethoxine is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [, , ] By mimicking para-aminobenzoic acid (PABA), sulfadimethoxine prevents PABA incorporation into dihydrofolic acid, ultimately inhibiting bacterial DNA synthesis and growth. [, , ]

Q2: What is the molecular formula and weight of sulfadimethoxine?

A3: The molecular formula of sulfadimethoxine is C12H14N4O4S, and its molecular weight is 310.33 g/mol. [, ]

Q3: Is there spectroscopic data available for sulfadimethoxine?

A4: Yes, several studies utilize spectroscopic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection for the quantification of sulfadimethoxine in various matrices. [, , , , ] Furthermore, studies have used Liquid Chromatography with Time-of-Flight Mass Spectrometry (TOF-MS) and Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometry/Mass Spectrometry (MS/MS) for accurate mass analysis and structural confirmation. []

Q4: How stable is sulfadimethoxine under different storage conditions?

A5: While specific data on sulfadimethoxine stability under various conditions is limited within the provided research, some studies mention incorporating the drug into animal feed, suggesting stability under those conditions. [, , , , ] Further research is needed to explore stability under different temperature, pH, and light exposure. []

Q5: How is sulfadimethoxine absorbed and distributed in the body?

A6: Sulfadimethoxine is well-absorbed following oral administration in various species, achieving peak plasma concentrations within a few hours. [, , , , , , , , , ] It distributes widely to tissues, with varying concentrations observed in different organs. [, , , , , ]

Q6: How is sulfadimethoxine metabolized and excreted?

A7: Sulfadimethoxine undergoes biotransformation primarily in the liver, with acetylation being a major metabolic pathway. [, , ] It is excreted mainly through urine, primarily as glucuronide conjugates and N-acetylsulfadimethoxine. [, , ]

Q7: Does sulfadimethoxine bind to plasma proteins?

A8: Yes, sulfadimethoxine exhibits significant binding to plasma proteins, primarily albumin. [, , , ] This binding influences its distribution, elimination, and potential interactions with other drugs. [, , ]

Q8: Does the presence of other drugs affect sulfadimethoxine pharmacokinetics?

A9: Studies demonstrate that co-administration of certain drugs, such as salicylic acid and phenylbutazone, can displace sulfadimethoxine from plasma protein binding sites. [] This displacement can lead to alterations in its absorption, distribution, and elimination. [, , , ]

Q9: Against which bacteria is sulfadimethoxine effective?

A10: Sulfadimethoxine exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including Edwardsiella tarda, Yersinia ruckeri, Escherichia coli, and Pasteurella multocida. [, , , , ]

Q10: Has sulfadimethoxine been tested in animal models of infection?

A11: Yes, several studies have demonstrated the efficacy of sulfadimethoxine in animal models of bacterial and protozoal infections, including coccidiosis in chickens, turkeys, and dogs. [, , , , , , , , , ]

Q11: Are there any known mechanisms of resistance to sulfadimethoxine?

A12: Resistance to sulfadimethoxine can develop through mutations in dihydropteroate synthase, reducing the drug's binding affinity. [] Additionally, bacteria can acquire resistance genes encoding altered dihydropteroate synthase or efflux pumps that remove sulfadimethoxine from the cell. []

Q12: What are the potential toxicological effects of sulfadimethoxine?

A14: While generally considered safe, sulfadimethoxine can cause adverse effects such as hypersensitivity reactions, blood dyscrasias, and crystalluria in some individuals. [, ] Studies in animals have also reported potential goitrogenic effects with prolonged exposure. [, ]

Q13: What analytical techniques are commonly used to quantify sulfadimethoxine?

A16: HPLC with UV detection is the most frequently employed technique for quantifying sulfadimethoxine in various matrices like serum, tissues, and environmental samples. [, , , , ] Mass spectrometry coupled with chromatography techniques like TOF-MS and Q-TOF-MS/MS are valuable for accurate mass analysis and structural confirmation. []

Q14: What are the limitations of current analytical methods for sulfadimethoxine detection?

A17: Some analytical methods might lack the sensitivity required to detect trace levels of sulfadimethoxine in complex matrices like environmental samples. [] Additionally, accurate identification of sulfadimethoxine requires high-resolution mass spectrometry techniques like TOF-MS and MS/MS to differentiate it from other compounds with similar nominal masses. []

Q15: What are the potential environmental impacts of sulfadimethoxine use?

A18: Sulfadimethoxine's presence in the environment, primarily through aquaculture and animal waste, raises concerns about antibiotic resistance development in environmental bacteria. [, ] Further research is crucial to understand its persistence, degradation pathways, and long-term ecological consequences. [, ]

Q16: Are there any strategies to mitigate the environmental risks associated with sulfadimethoxine?

A19: Implementing responsible aquaculture practices, such as reducing antibiotic use and treating wastewater, can help minimize the release of sulfadimethoxine into the environment. [] Furthermore, exploring alternative treatment options like probiotics and herbal extracts could contribute to reducing reliance on antibiotics. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)